Lithium;pyrrolo[1,2-a]pyrazine-1-carboxylate
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Overview
Description
Lithium;pyrrolo[1,2-a]pyrazine-1-carboxylate is a compound that belongs to the class of nitrogen-containing heterocycles. This compound features a pyrrole ring fused with a pyrazine ring, forming a pyrrolopyrazine scaffold. Such structures are known for their diverse biological activities and are widely used in medicinal chemistry research .
Mechanism of Action
Target of Action
Lithium;pyrrolo[1,2-a]pyrazine-1-carboxylate is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolo[1,2-a]pyrazine derivatives generally interact with their targets to exert various biological activities . More research is needed to elucidate the specific interactions between this compound and its targets.
Result of Action
Pyrrolo[1,2-a]pyrazine derivatives have been found to exhibit antibacterial, antifungal, and antiviral activities, suggesting that they may have a broad impact on cellular functions .
Preparation Methods
The synthesis of pyrrolo[1,2-a]pyrazine derivatives, including lithium;pyrrolo[1,2-a]pyrazine-1-carboxylate, can be achieved through various methods. One common approach involves the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium acetate . Another method includes the cross-coupling of pyrrole rings with acyl(bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Lithium;pyrrolo[1,2-a]pyrazine-1-carboxylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Lithium;pyrrolo[1,2-a]pyrazine-1-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, compounds with pyrrolopyrazine scaffolds have shown antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These properties make this compound a valuable compound for drug discovery and development.
Comparison with Similar Compounds
Lithium;pyrrolo[1,2-a]pyrazine-1-carboxylate can be compared with other pyrrolopyrazine derivatives, such as 5H-pyrrolo[2,3-b]pyrazine derivatives. While both classes of compounds exhibit significant biological activities, this compound is particularly noted for its antibacterial, antifungal, and antiviral properties . Other similar compounds include pyrrole-based enaminones and indolizines, which also show potent antifungal activity .
Properties
IUPAC Name |
lithium;pyrrolo[1,2-a]pyrazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.Li/c11-8(12)7-6-2-1-4-10(6)5-3-9-7;/h1-5H,(H,11,12);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFDEVNKXHNGLO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CN2C=CN=C(C2=C1)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5LiN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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